molecular formula C18H16FN7O2 B2914129 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251698-49-3

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2914129
CAS No.: 1251698-49-3
M. Wt: 381.371
InChI Key: NXYBJNIHNIFXIE-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating two pharmaceutically relevant motifs: a 1H-tetrazole ring and a 2-oxoimidazolidine core, linked through an acetamide bridge. The 1H-tetrazole moiety is a well-known bioisostere for carboxylic acids, often employed to improve a compound's metabolic stability, lipophilicity, and oral bioavailability (Demko & Sharpless, 2001) . The specific research applications and biological targets of this compound are an active area of investigation. Researchers value it as a key intermediate or target molecule for developing novel therapeutic agents, particularly in areas where tetrazole and hydantoin derivatives have shown activity. Potential research directions include exploring its activity as an allosteric modulator or its potential interaction with various enzyme systems. The mechanism of action is currently undefined and is a primary subject of study for scientists utilizing this compound. Research use of this reagent may involve target identification, structure-activity relationship (SAR) studies, and in vitro biological screening. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7O2/c19-13-1-5-15(6-2-13)25-10-9-24(18(25)28)11-17(27)21-14-3-7-16(8-4-14)26-12-20-22-23-26/h1-8,12H,9-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYBJNIHNIFXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the fluorophenyl group and the imidazolidinone moiety. One common approach is to first synthesize 1H-tetrazole and then react it with 4-fluorophenylamine to form N-(4-(1H-tetrazol-1-yl)phenyl)acetamide. This intermediate is then further reacted with appropriate reagents to introduce the imidazolidinone structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The compound’s 2-oxoimidazolidin core distinguishes it from structurally related acetamides:

  • Thiazolidin-4-one derivatives (e.g., compounds in ): Replace the imidazolidinone with a sulfur-containing thiazolidinone. This substitution reduces hydrogen-bonding capacity but enhances π-π stacking due to sulfur’s polarizability .
  • However, they lack the imidazolidinone’s conformational restraint .
Core Structure Example Compound Key Properties
2-Oxoimidazolidin Target compound Rigid, hydrogen-bond donor (NH), moderate logP (~2.8)
Thiazolidin-4-one Thiazolidinone derivatives () Higher lipophilicity (logP ~3.2), sulfur-mediated hydrophobic interactions
Benzimidazole-triazole Compound 9c () Planar structure, strong UV absorbance (λmax 280 nm)

Substituent Effects

  • Fluorophenyl Group: Present in the target compound and multiple analogs (e.g., ’s Compound 9, ). The 4-fluorine substitution enhances electronegativity, improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Tetrazole vs. Triazole :
    • Tetrazole (target compound): Higher acidity (pKa ~4.9) mimics carboxylic acids, enabling ionic interactions in biological targets .
    • Triazole (e.g., compounds 6m, 7a in ): Neutral at physiological pH, favoring passive diffusion but limiting charge-based binding .
Substituent Example Compound Biological Relevance
4-Fluorophenyl Target compound Enhanced metabolic stability; logD = 2.5 (pH 7.4)
4-Chlorophenyl Compound 6m () Higher logP (~3.1), increased cytotoxicity (IC50 12 µM vs. 18 µM for fluorophenyl)
4-Methoxyphenyl Compound 9 () Electron-donating group reduces oxidative metabolism; lower logD (~2.0)

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point (unreported in evidence) can be inferred to exceed 200°C based on analogs with similar rigidity (e.g., 6p in : mp 288°C) .
  • Spectral Data: IR: Expected peaks at ~1678 cm⁻¹ (C=O stretch, acetamide), 1287 cm⁻¹ (C–N stretch), and 785 cm⁻¹ (C–F bend) . NMR: Aromatic protons (δ 7.2–8.1 ppm), imidazolidinone NH (δ 10.2 ppm), and tetrazole CH (δ 8.9 ppm) .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound belonging to the class of tetrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Tetrazole Ring : Contributes to its biological activity by mimicking carboxylate groups.
  • Fluorophenyl Group : Enhances binding affinity and selectivity for molecular targets.
  • Imidazolidinone Moiety : Imparts stability and may influence pharmacokinetic properties.
PropertyValue
Molecular FormulaC18H17FN6O
Molecular Weight364.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, ethanol

The biological activity of tetrazole derivatives often involves their interaction with enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing these compounds to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Tetrazole Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli125 μg/mL
S. aureus100 μg/mL

Anticancer Activity

Tetrazole derivatives have also been evaluated for their anticancer properties. In vitro studies suggest that they can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival.

Case Study: Anticancer Screening

A study conducted on various tetrazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored due to its ability to inhibit AChE. In a comparative study with known AChE inhibitors like Donepezil, it was observed that while this compound showed promising results, it did not surpass the efficacy of Donepezil but displayed a unique profile that warrants further investigation.

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